

physical and chemical properties of thianthrene

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Thianthrene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thianthrene is a sulfur-containing heterocyclic organic compound with a unique folded, non-planar structure. This defining characteristic, coupled with its notable ease of oxidation to a stable radical cation, makes it a molecule of significant interest in diverse fields ranging from materials science to medicinal chemistry.[1][2][3] Its derivatives are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, as well as for their potential therapeutic effects.[4] This guide provides an in-depth overview of the core physical and chemical properties of **thianthrene**, detailed experimental protocols for its synthesis and key reactions, and visual representations of its fundamental chemical transformations.

Physical and Spectroscopic Properties

Thianthrene is a pale yellow to white crystalline solid at room temperature.[5] Its key physical properties are summarized in the tables below. The molecule possesses a distinctive "butterfly" conformation, with the two benzene rings folded along the axis connecting the two sulfur atoms.

Physical Properties



A summary of the key physical and thermodynamic properties of **thianthrene** is presented in Table 1. The data has been compiled from various sources and represents the most commonly cited values.

Property	Value	Units	References
Molecular Formula	C12H8S2		
Molar Mass	216.32	g·mol ^{−1}	
Melting Point	151 - 159.3	°C	-
Boiling Point	364 - 366	°C	-
Density	~1.43 - 1.706	g·cm ⁻³	-
Vapor Pressure	0.00013 (at 25°C)	mmHg	-
Dipole Moment	1.37	D	-
Heat of Formation	56.4736	kcal/mol	-
LogP (Octanol/Water)	4.47 - 4.57		-

Solubility

Thianthrene is generally insoluble in water but shows good solubility in many non-polar organic solvents. Experimental data shows its solubility in a range of organic solvents at 25.0°C.

Solvent	Solubility	References
Water	Insoluble	_
Dimethylformamide (DMF)	Soluble	_
Benzene	Soluble	
Toluene	Soluble	-
Chloroform	Soluble	-
Acetone, Acetic Acid, Ethanol	Can be recrystallized from	-



Crystal Structure

The crystal structure of **thianthrene** has been determined by X-ray diffraction. It crystallizes in the monoclinic space group P 1 21/c 1. The molecule is not planar, exhibiting a distinct fold along the S-S axis with a dihedral angle of approximately 128°.

Parameter	Value	Units	References
Crystal System	Monoclinic		
Space Group	P 1 21/c 1	_	
a	11.941	Å	
b	6.1614	Å	_
С	14.500	Å	_
β	109.93	0	_
Dihedral Angle	~128	0	-

Spectroscopic Data

Spectroscopic analysis provides crucial insights into the electronic structure and vibrational modes of **thianthrene**.



Spectroscopy	Key Features / Values	References
UV-Vis	Absorption maximum at ~160 nm.	
Infrared (IR)	Provides information on molecular vibrations and structural attributes.	
NMR	Used for structural elucidation of thianthrene and its derivatives.	_
НОМО	-8.03	eV
LUMO	-0.46	eV

Chemical Properties and Reactivity

The chemistry of **thianthrene** is dominated by the reactivity of its sulfur atoms, particularly their ease of oxidation.

Oxidation and the Thianthrene Radical Cation

A hallmark of **thianthrene**'s chemical reactivity is its facile oxidation. Treatment with oxidizing agents like sulfuric acid or via electrochemical methods results in the formation of a stable, red-colored radical cation (Th•+). This species has been extensively characterized by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. Further oxidation can lead to the formation of the dication (Th²+). Upon oxidation, the molecule undergoes a significant conformational change, becoming nearly planar.

Thianthrenation for C-H Functionalization

In recent years, **thianthrene** has emerged as a powerful reagent in synthetic organic chemistry for the late-stage functionalization of C-H bonds in arenes and alkenes. This process, termed "thianthrenation," involves the reaction of a substrate with an activated **thianthrene** species, typically generated from **thianthrene** S-oxide (TTO), to form an S-aryl or S-alkenyl thianthrenium salt. These salts are versatile intermediates that can undergo a wide range of subsequent transformations, including cross-coupling reactions to form C-C, C-N, C-O, and C-

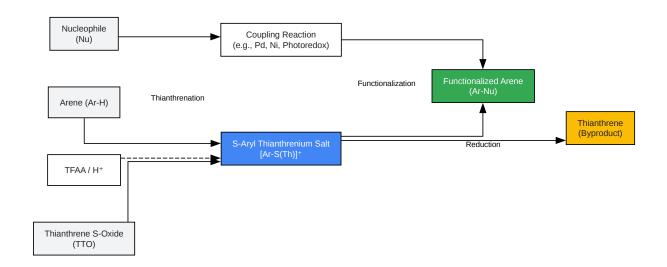


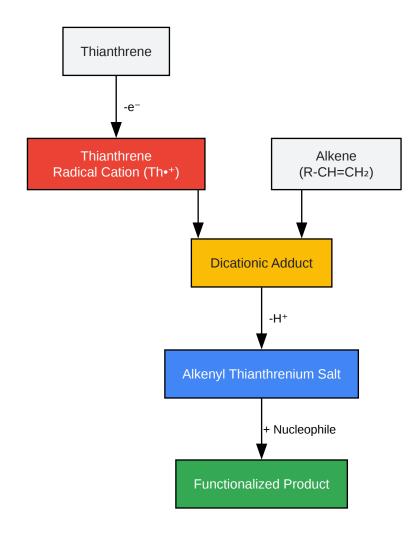




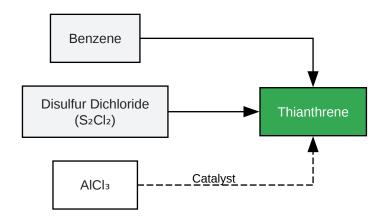
F bonds. The high regioselectivity, often favoring the para-position on aromatic rings, is a key advantage of this methodology.











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